Ethyl 2-(2-methyl-5-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(2-methyl-5-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO4 It is an ester derivative of acetic acid and is characterized by the presence of a nitro group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methyl-5-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nitration of ethyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-5-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 2-(2-methyl-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-5-nitrophenyl)acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2-methyl-5-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s derivatives may exhibit biological activity, making it a valuable starting material for drug discovery and development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-5-nitrophenyl)acetate depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Ethyl 2-(2-methyl-5-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-nitrophenyl)acetate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
Ethyl 2-(3-nitrophenyl)acetate:
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-5-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-6-10(12(14)15)5-4-8(9)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
YWWIDJOIASXGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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